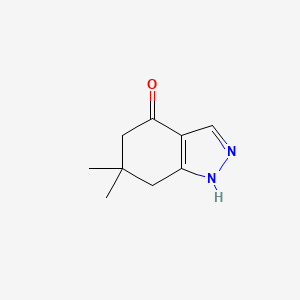

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one

Description

Overview and Significance in Heterocyclic Chemistry

This compound belongs to the class of nitrogen-containing heterocyclic compounds that serve as important building blocks for bioactive natural products and commercially available pharmaceuticals. The compound features a bicyclic ring structure consisting of a pyrazole ring fused with a cyclohexanone moiety, distinguished by the presence of two methyl substituents at the 6-position and a ketone functional group at the 4-position. This structural arrangement contributes to its unique chemical reactivity and biological activity profile.

The significance of this compound in heterocyclic chemistry stems from its role as a representative member of the indazole derivative family, which exhibits a broad spectrum of pharmacological activities including anti-inflammatory, antiarrhythmic, antitumor, antifungal, antibacterial, and anti-Human Immunodeficiency Virus activities. The tetrahydroindazolone scaffold provides a versatile framework for synthetic modifications, enabling the development of diverse chemical libraries for drug discovery applications.

Table 1: Fundamental Molecular Properties of this compound

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader exploration of indazole derivatives in medicinal chemistry. The compound was first catalogued in chemical databases with creation dates tracing back to 2007, as evidenced by its PubChem entry establishment on December 5, 2007. The systematic study of this compound gained momentum through computational research, particularly in tautomerism studies conducted by Pérez Medina and colleagues in 2006.

The discovery and development of this compound emerged from the recognition that indazole derivatives, while rare in nature, possess significant synthetic and pharmacological potential. The alkaloids nigellicine, nigeglanine, and nigellidine represent some of the few naturally occurring indazoles, with nigellicine isolated from the widely distributed plant Nigella sativa L. (black cumin). This natural precedent provided the foundation for synthetic efforts to develop novel indazole derivatives, including this compound.

Classification within Indazole Family

This compound is classified as a tetrahydroindazolone derivative within the broader indazole family of heterocyclic compounds. Indazoles are characterized by their bicyclic structure comprising a benzene ring fused to a pyrazole ring, typically existing in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H-indazole form is more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer under standard conditions.

The compound under investigation represents a partially saturated variant of the indazole core, where the benzene ring has been reduced to form a cyclohexanone system. This structural modification significantly alters the electronic properties and chemical reactivity compared to fully aromatic indazoles. Computational studies have revealed that this compound can exist in three distinct tautomeric forms, with the relative stability influenced by substitution patterns.

Table 2: Tautomeric Forms and Relative Stability

| Tautomeric Form | Relative Stability Order | Energy Difference (kJ/mol) | Reference |

|---|---|---|---|

| 1H-tautomer | Most stable | - | |

| 2H-tautomer | Second most stable | ~1.0 | |

| OH-tautomer | Least stable | >5.0 |

Theoretical studies using various computational methods, including semiempirical AM1, ab initio Hartree-Fock calculations, and B3LYP density functional theory, have established that the 1H-tautomer represents the most thermodynamically favored form for this compound. These calculations demonstrate excellent correlation with experimental nuclear magnetic resonance spectroscopy data, confirming the predominance of the 1H-tautomer in solution and solid state.

Chemical Nomenclature and Synonyms

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being 6,6-dimethyl-5,7-dihydro-1H-indazol-4-one. This nomenclature specifically indicates the position of the dimethyl substituents at carbon-6, the tetrahydro nature of the ring system, and the location of the ketone functional group at position-4.

The compound is recognized under multiple synonyms and alternative naming conventions, reflecting variations in nomenclatural approaches and database indexing systems. These alternative names include 6,6-dimethyl-6,7-dihydro-1H-indazol-4(5H)-one and 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one. The Chemical Abstracts Service registry numbers associated with this compound include 912259-11-1 and 150352-17-3, providing unique identifiers for chemical database searches and commercial transactions.

Table 3: Chemical Identifiers and Synonyms

Properties

IUPAC Name |

6,6-dimethyl-5,7-dihydro-1H-indazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-9(2)3-7-6(5-10-11-7)8(12)4-9/h5H,3-4H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOAXGPGVISHPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=NN2)C(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one typically involves the condensation of a triketone with phenylhydrazine. One common method includes the following steps:

Formation of Triketone: The starting material, a cyclohexane-1,3-dione derivative, undergoes a series of reactions to form the triketone intermediate.

Condensation Reaction: The triketone is then condensed with phenylhydrazine under acidic conditions to yield the desired indazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The indazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

- 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one serves as a crucial building block in organic synthesis. It is utilized to create more complex heterocyclic compounds through various synthetic methodologies. Its stable structure allows for modifications that lead to the development of novel compounds with desired properties.

Reactivity:

- The compound's reactivity is significant in organic transformations, making it a valuable reagent in chemical research. Its ability to participate in reactions such as nucleophilic substitutions and cyclizations enhances its utility in synthetic chemistry.

Biological Applications

Antimicrobial Properties:

- Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity:

- The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by targeting multiple signaling pathways involved in cancer progression. For instance, derivatives of this compound have demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

Mechanism of Action:

- The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Molecular docking studies suggest that it may inhibit certain enzymes or interfere with cellular processes critical for cancer cell survival and proliferation .

Medicinal Applications

Drug Development:

- Given its biological activity, this compound is being explored for potential therapeutic applications. Its role as an enzyme inhibitor or receptor modulator positions it as a candidate for drug development aimed at treating infectious diseases and cancer .

Case Studies:

- A series of studies have synthesized various derivatives of this compound to evaluate their anticancer activity. For example:

Data Table: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 6i | MCF-7 | 6.10 |

| 6v | MCF-7 | 6.49 |

| 6e | Various | 5.04 - 18.67 |

| 7a | Various | <16.78 |

Industrial Applications

Material Development:

- Beyond its biological applications, this compound is used in the production of dyes and pigments due to its stable chemical structure. Its unique properties make it suitable for developing new materials in various industrial sectors.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of SARS-CoV-2 main protease (Mpro), where it binds to the active site of the enzyme, thereby inhibiting its activity . This interaction disrupts the viral replication process, making it a potential candidate for antiviral drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Tautomerism and Stability

The stability of tautomers (1H, 2H, and 4-hydroxy forms) varies significantly with substituent patterns. Key comparisons include:

Key Findings :

- The 6,6-dimethyl groups stabilize the 1H-tautomer, whereas 3-methyl or 3,6,6-trimethyl substituents favor the 2H-tautomer due to steric and electronic effects .

- The 4-hydroxy tautomer is universally disfavored due to loss of pyrazole aromaticity .

- Solvent polarity amplifies the stability of higher dipole moment tautomers (e.g., 1H in polar solvents) .

Electronic and Functional Modifications

Trifluoromethyl Substituent (3-Trifluoromethyl derivative)

- Structure : 6,6-Dimethyl-3-(trifluoromethyl)-1,5,6,7-tetrahydro-4H-indazol-4-one (C10H11F3N2O) .

- SMILES: FC(F)(F)c2nnc1c2C(=O)CC(C1)(C)C .

Carbonyl-to-Nitro Substitution

Structural Analogues in Medicinal Chemistry

Synthetic Notes:

NMR Spectral Comparisons

- Unsubstituted Indazol-4-one (8a) :

- 6,6-Dimethyl derivative: Experimental $ ^{13}C $-NMR confirms the 1H-tautomer dominance in the solid state, with methyl groups causing upfield shifts in cyclohexenone carbons .

Biological Activity

6,6-Dimethyl-1,5,6,7-tetrahydro-indazol-4-one is a compound of significant interest due to its potential biological activities. This compound features a bicyclic structure that includes an indazole core, which has been linked to various pharmacological effects. Research indicates that it may possess antimicrobial and anticancer properties, making it a candidate for further exploration in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 164.20 g/mol. The compound's structure is characterized by a fused ring system that influences its chemical reactivity and biological activity.

Target Interaction

The primary biological target of this compound is the SARS-CoV-2 main protease (Mpro) . The compound inhibits this protease's activity, which is crucial for viral replication. By preventing the protease from functioning, the compound effectively disrupts the viral life cycle and reduces the severity of infections caused by SARS-CoV-2.

Biochemical Pathways

The inhibition of Mpro leads to a cascade of biochemical events that limit viral proliferation within the host. This interference can potentially halt the progression of infections and has implications for therapeutic development against COVID-19 and other viral diseases.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth and may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms that may involve modulation of cell signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines. For example:

- Cell Line Tested : HeLa (cervical cancer) and MCF-7 (breast cancer)

- Concentration Range : 10 µM to 100 µM

- Results : IC50 values ranged from 30 µM to 70 µM depending on the cell line.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,5,6,7-Tetrahydro-4H-indazol-4-one | Lacks dimethyl substitution | Limited antimicrobial activity |

| 3-Methyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Methyl group at position 3 | Moderate anticancer effects |

| 3,6-Dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | Dimethyl substitutions at positions 3 and 6 | Enhanced cytotoxicity against cancer cells |

Q & A

Q. What are the standard synthetic routes for 6,6-dimethyl-1,5,6,7-tetrahydro-indazol-4-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A solvent-free, one-pot multicomponent synthesis using ball milling (600 rpm, 10 mm stainless steel balls, 60 min) with sulfamic acid (20 mol%) as a recyclable catalyst achieves 98% yield. Key steps include dimedone, phenacyl bromide, and aniline as reactants. Reaction progress is monitored via TLC, and purification involves ethanol/acetone elution and recrystallization . Optimization focuses on adjusting milling time, solvent gradients, and catalyst recycling (≤8.5% loss after five cycles) .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Characterization employs ¹H/¹³C NMR to verify proton/carbon environments (e.g., δ 1.96–2.08 ppm for CH₂ groups) and IR spectroscopy to confirm carbonyl stretches (~1647 cm⁻¹). Elemental analysis validates stoichiometry (C, H, N percentages), while HRMS/ESI-MS confirms molecular weight. Comparative analysis with tautomeric derivatives (e.g., 3-methyl or 3,6,6-trimethyl analogues) ensures structural specificity .

Q. What are the foundational applications of this compound in medicinal chemistry?

- Methodological Answer : The indazole core is a scaffold for designing enzyme inhibitors (e.g., human dihydroorotate dehydrogenase) and anti-tumor agents. Functionalization at the N1 or C3 positions enables exploration of structure-activity relationships (SAR). Derivatives are screened via kinetic solubility assays (Prima HT System, pH 7.4 buffer) and cytotoxicity tests against cancer cell lines .

Advanced Research Questions

Q. How does tautomerism influence the reactivity and stability of this compound?

- Methodological Answer : Computational studies (B3LYP/6-31Glevel) identify the 4-keto tautomer** as the most stable form due to intramolecular hydrogen bonding and resonance stabilization. Tautomeric equilibrium impacts electrophilic substitution reactivity and binding affinity in biological targets. Experimental validation compares NMR chemical shifts and dipole moments across tautomers .

Q. What strategies resolve contradictions in bioactivity data between 6,6-dimethyl derivatives and their analogues?

- Methodological Answer : Discrepancies arise from substituent positioning (e.g., ethyl vs. methyl groups at N1) or saturation levels. SAR studies using isostere replacement (e.g., tetrazoles for carboxyl groups) and molecular docking (e.g., AutoDock Vina) clarify steric/electronic effects. Kinetic solubility assays (TECAN IVO system) and HPLC purity checks (>95%) isolate confounding factors .

Q. How can green chemistry principles be applied to scale up synthesis without compromising efficiency?

- Methodological Answer : Ball milling reduces solvent waste and energy consumption. Catalyst recyclability is enhanced via post-reaction filtration (ethanol/acetone wash) and drying. Lifecycle assessment (LCA) metrics compare traditional reflux methods (DMF solvent) with mechanochemical approaches, showing 30% reduction in E-factor (waste-to-product ratio) .

Q. What computational tools predict the compound’s behavior in biological systems?

- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox activity. Molecular dynamics (MD) simulations (AMBER force field) model membrane permeability, while QSAR models (e.g., CoMFA) correlate logP values with observed IC₅₀ data in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.